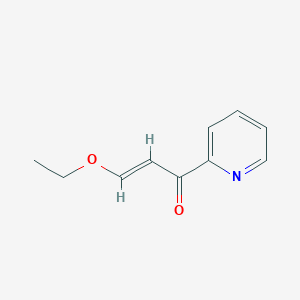
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H11NO2 It features a pyridine ring attached to a propenone moiety, with an ethoxy group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, reduced ketones, and other functionalized compounds.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one: This compound has a phenyl group instead of an ethoxy group and exhibits different chemical and biological properties.
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one: The position of the pyridine ring is different, which can affect its reactivity and applications.
Uniqueness
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ethoxy group and the position of the pyridine ring make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(E)-3-ethoxy-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-6-10(12)9-5-3-4-7-11-9/h3-8H,2H2,1H3/b8-6+ |
Clave InChI |
QRPGFDRXXBWZNN-SOFGYWHQSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC=CC=N1 |
SMILES canónico |
CCOC=CC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
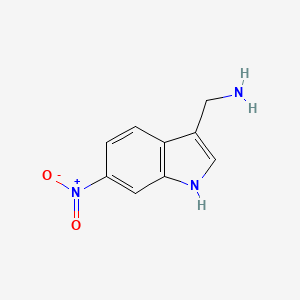
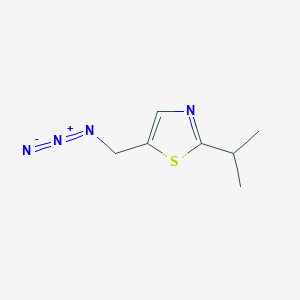
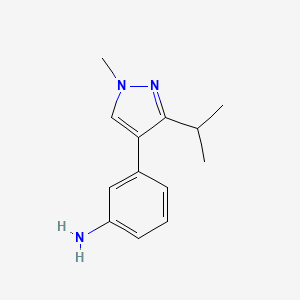
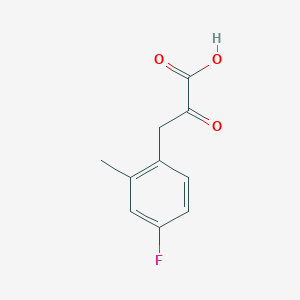


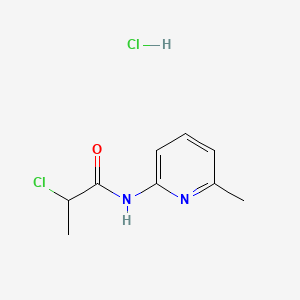

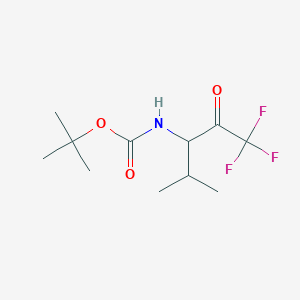
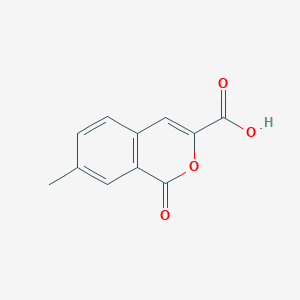
![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
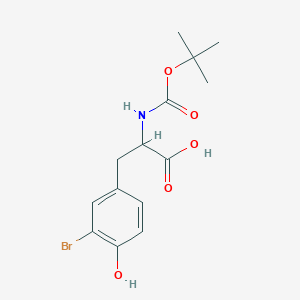
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
